molecular formula C66H96O6 B12777222 Ferula galbaniflua resin CAS No. 9000-24-2

Ferula galbaniflua resin

Cat. No.: B12777222
CAS No.: 9000-24-2
M. Wt: 985.5 g/mol
InChI Key: WEFHSZAZNMEWKJ-KEDVMYETSA-N
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Description

FEMA 2502, also known as Galbanum resin, is a natural resin obtained from plants of the genus Ferula. It is primarily found in northern Iran, southern Iran, Turkey, and Lebanon. The resin has a characteristic aromatic odor and a bitter, warm, acrid taste. It is widely used in the fragrance industry due to its warm, resinous, somewhat spicy, and balsamic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galbanum resin is obtained through the natural exudation of the plant Ferula. The plant yields a resinous exudate that is commercially distinguished by two types: Levant galbanum (soft) and Persian galbanum (hard). The resin is collected by making incisions in the plant’s stem and allowing the exudate to harden .

Industrial Production Methods: The industrial production of Galbanum resin involves the collection of the resinous exudate from the plant, followed by purification processes to remove impurities. The resin is then processed into various forms such as essential oils, absolutes, and resinoids for use in different applications .

Chemical Reactions Analysis

Types of Reactions: Galbanum resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the resin’s properties and enhancing its applications in different fields .

Common Reagents and Conditions: Common reagents used in the chemical reactions of Galbanum resin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed: The major products formed from the chemical reactions of Galbanum resin include various sesquiterpenic compounds such as α-terpenyl acetate, α-fenchyl acetate, guaiol, bulnesol, and β-eudesmol. These compounds contribute to the resin’s characteristic odor and are valuable in the fragrance industry .

Scientific Research Applications

Galbanum resin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various sesquiterpenic compounds. In biology, it is studied for its potential antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, including its use in traditional medicine for treating various ailments. In the industry, it is widely used in the fragrance and flavor industry due to its unique aromatic properties .

Mechanism of Action

The mechanism of action of Galbanum resin involves its interaction with various molecular targets and pathways. The sesquiterpenic compounds present in the resin are believed to exert their effects by modulating the activity of enzymes and receptors involved in inflammatory and antimicrobial pathways. The exact molecular targets and pathways are still under investigation, but the resin’s bioactive compounds are known to have significant biological activity .

Comparison with Similar Compounds

Galbanum resin is unique due to its distinct aromatic properties and the presence of various sesquiterpenic compounds. Similar compounds include other natural resins such as myrrh, frankincense, and benzoin. While these resins share some common properties, Galbanum resin is distinguished by its specific composition of sesquiterpenic compounds and its characteristic odor .

List of Similar Compounds:
  • Myrrh
  • Frankincense
  • Benzoin

These resins are also used in the fragrance and flavor industry, but each has its unique properties and applications .

Biological Activity

Ferula galbaniflua, commonly known for its resin, exhibits a wide range of biological activities attributed to its complex chemical composition. This article reviews the significant biological activities of Ferula galbaniflua resin, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by recent research findings and case studies.

Chemical Composition

The resin of Ferula galbaniflua is rich in various bioactive compounds, primarily sesquiterpenes and monoterpenes. The essential oil extracted from the resin typically contains:

  • Monoterpenes : α-pinene, β-pinene, limonene
  • Sesquiterpenes : β-bisabolene, δ-cadinene, germacrene D
  • Sulfur-containing compounds : sulcatone and prenyl sulfide

These compounds contribute to the resin's unique aroma and its therapeutic properties .

Antimicrobial Activity

This compound has demonstrated substantial antimicrobial properties against various pathogens. Research indicates that its essential oil exhibits:

  • Bactericidal effects : Effective against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, but less effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal activity : Significant inhibitory effects against dermatophytes including Trichophyton rubrum and Microsporum canis, making it a potential candidate for treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. Notably:

  • A study using lipopolysaccharide (LPS)-stimulated mouse macrophages showed that extracts from Ferula species significantly reduced nitric oxide (NO) production, indicating potent anti-inflammatory activity .
  • The resin's bioactive compounds modulate inflammatory pathways by interacting with specific molecular targets involved in inflammation .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several investigations:

  • The resin's extracts have shown the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .
  • In vitro assays have demonstrated that the resin can enhance the activity of antioxidant enzymes, contributing to its protective effects against cellular damage .

Anticancer Effects

Recent studies have begun to uncover the anticancer potential of this compound:

  • Extracts have been shown to induce apoptosis in cancer cell lines, including cervical cancer cells (HeLa), with apoptosis rates reaching up to 69.75% in some cases .
  • The mechanism involves modulation of cell cycle progression and activation of apoptotic pathways, suggesting its utility in cancer therapy .

Case Studies and Clinical Applications

Several case studies highlight the therapeutic applications of this compound:

  • Traditional Medicine : Used in folk medicine for treating skin infections, digestive disorders, and respiratory issues due to its antimicrobial and anti-inflammatory properties .
  • Modern Applications : Investigated for incorporation into pharmaceutical formulations aimed at treating infections and inflammatory diseases due to its broad-spectrum bioactivity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria and fungi
Anti-inflammatoryReduced NO production in macrophage models
AntioxidantScavenges free radicals; enhances antioxidant enzymes
AnticancerInduces apoptosis in cervical cancer cells

Properties

CAS No.

9000-24-2

Molecular Formula

C66H96O6

Molecular Weight

985.5 g/mol

IUPAC Name

(6Z,8E)-undeca-6,8,10-trien-2-one;(6E,8E)-undeca-6,8,10-trien-2-one;(6Z,8E)-undeca-6,8,10-trien-3-one;(6E,8E)-undeca-6,8,10-trien-3-one;(6Z,8E)-undeca-6,8,10-trien-4-one;(6E,8E)-undeca-6,8,10-trien-4-one

InChI

InChI=1S/6C11H16O/c2*1-3-4-5-6-7-8-9-10-11(2)12;2*1-3-5-6-7-8-9-10-11(12)4-2;2*1-3-5-6-7-8-10-11(12)9-4-2/h2*3-7H,1,8-10H2,2H3;4*3,5-8H,1,4,9-10H2,2H3/b5-4+,7-6+;5-4+,7-6-;6-5+,8-7+;6-5+,8-7-;6-5+,8-7+;6-5+,8-7-

InChI Key

WEFHSZAZNMEWKJ-KEDVMYETSA-N

Isomeric SMILES

CCCC(=O)C/C=C/C=C/C=C.CCCC(=O)C/C=C\C=C\C=C.CCC(=O)CC/C=C/C=C/C=C.CCC(=O)CC/C=C\C=C\C=C.CC(=O)CCC/C=C/C=C/C=C.CC(=O)CCC/C=C\C=C\C=C

Canonical SMILES

CCCC(=O)CC=CC=CC=C.CCCC(=O)CC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CC(=O)CCCC=CC=CC=C.CC(=O)CCCC=CC=CC=C

Origin of Product

United States

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